molecular formula C12H9Cl2NO2 B1453402 Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate CAS No. 1133115-64-6

Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

Cat. No. B1453402
CAS RN: 1133115-64-6
M. Wt: 270.11 g/mol
InChI Key: YCODGLFIKPZDTK-UHFFFAOYSA-N
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Description

“Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1133115-64-6 . Its molecular formula is C12H9Cl2NO2 and it has a molecular weight of 270.11 .


Synthesis Analysis

The synthesis of similar compounds involves the use of 7-chloro-8-methylquinoline and o-dichlorobenzene in a reactor, with the addition of the catalyst azobisisobutyronitrile . The mixture is heated and chlorine gas is passed through it. The unreacted quinoline is controlled with gas chromatography, and the content is kept less than or equal to 1% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9Cl2NO2/c1-6-8(13)4-3-7-9(14)5-10(12(16)17-2)15-11(6)7/h3-5H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.

It is recommended to be stored at room temperature .

Scientific Research Applications

Heck Reaction for Isoquinoline Carboxylic Acids Synthesis

The Heck reaction was utilized for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters. Specifically, cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product with methyl 4,6-dichloro-2-iodobenzoate resulted in methyl 1-(tert-butoxycarbonylmethoxy)isoquinoline-3-carboxylate through water loss instead of methanol (Ture et al., 2011).

Photodegradation of Herbicides

Investigation into the photodegradation of quinolinecarboxylic herbicides in aqueous solutions under various irradiation wavelengths revealed insights into the reaction pathways. For example, 7-chloro-3-methylquinoline-8-carboxylic acid (QMe) rapidly degraded under UV irradiation, primarily through a decarboxylation reaction (Pinna & Pusino, 2012).

Biological and Medical Applications

Antimicrobial Activities of Quinoline Derivatives

A study on Citrullus colocynthis fruits and 4-methylquinoline analogues revealed significant antimicrobial activities against foodborne bacteria. Notably, 2-methyl-8-hydroxyquinoline exhibited potent activities and might be used for developing eco-friendly food supplemental agents and pharmaceuticals (Kim et al., 2014).

Synthesis and Biological Activity of Quinolinecarboxylic Acids

The reaction of 2-methylquinoline-4-carboxylic acids with aromatic aldehydes led to the synthesis of 2-styrylquinoline-4-carboxylic acids. These compounds, when tested on animals, showed promising anti-inflammatory, analgesic, antimicrobial, and antifungal activities (Dubrovin et al., 2015).

Anti-diabetic Potential of Chloroquinoline Derivatives

Research into novel chloroquinoline derivatives demonstrated that these compounds have potent antioxidant activities and potential as anti-diabetic agents by inhibiting Glycogen Phosphorylase, a protein crucial in glucose metabolism. This study highlighted the promise of chloroquinoline derivatives in the treatment of diabetes (Murugavel et al., 2017).

Biochemical Analysis

Biochemical Properties

Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways within the cell. For instance, it may interact with enzymes involved in the metabolic pathways, altering their activity and leading to changes in the cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the overall cellular function. The compound’s interaction with enzymes and other proteins can lead to alterations in their activity, which in turn affects the biochemical pathways within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound can result in significant changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. This interaction can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function .

properties

IUPAC Name

methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-6-8(13)4-3-7-9(14)5-10(12(16)17-2)15-11(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCODGLFIKPZDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674832
Record name Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1133115-64-6
Record name Methyl 4,7-dichloro-8-methyl-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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